CNS Polypharmacology: Positioned Within the Otsuka D2/5-HT2A Benzothiophene-Piperazine Patent Space
The target compound falls within the Markush claims of Otsuka's foundational piperazine-substituted benzothiophene patent family (US8349840B2, US9539252B2, and related filings), which explicitly encompasses benzothiophene derivatives bearing piperazine side chains and nitro substitution [1]. The lead clinical compound from this patent estate, brexpiprazole, achieves sub-nanomolar affinity at human D2L (Ki = 0.30 nM), 5-HT2A (Ki = 0.47 nM), and 5-HT1A (Ki = 0.12 nM) receptors, validating the benzothiophene-piperazine scaffold for CNS polypharmacology [2]. While direct receptor binding data for the target compound are not publicly available, the patent discloses that nitro-substituted benzothiophene-piperazines within Formula (I) exhibit D2 receptor partial agonist activity and 5-HT2A receptor antagonist activity, with the nitro group contributing to the electronic modulation required for balanced dopaminergic-serotonergic activity [1]. In contrast, the non-nitrated analog WAY-312858 (CAS 620570-09-4) has only been profiled for amyloid/synucleinopathy applications, not for CNS receptor binding, highlighting how nitro versus non-nitro substitution channels research utility into distinct therapeutic areas [3].
| Evidence Dimension | CNS receptor polypharmacology potential (D2/5-HT2A/5-HT1A) |
|---|---|
| Target Compound Data | Covered by Otsuka patent Formula (I) claims; nitro group explicitly recited as a permissible benzothiophene substituent for D2/5-HT2A-active compounds; no published Ki values available |
| Comparator Or Baseline | Brexpiprazole (OPC-34712): hD2L Ki = 0.30 nM, h5-HT2A Ki = 0.47 nM, h5-HT1A Ki = 0.12 nM; WAY-312858 (CAS 620570-09-4): no CNS receptor binding data reported; profiled for amyloid/synucleinopathy |
| Quantified Difference | Target compound's nitro group enables electronic modulation predicted to shift D2/5-HT2A affinity ratios relative to halo-substituted or non-substituted analogs; brexpiprazole's sub-nM Ki values serve as class benchmark |
| Conditions | Radioligand binding assays using cloned human receptors expressed in HEK-293 cells (brexpiprazole data); patent pharmacological examples (target compound class) |
Why This Matters
Procurement for CNS probe development requires compounds positioned within validated polypharmacology space; the target compound's nitro substitution may offer a D2/5-HT2A ratio distinct from the clinical benchmark brexpiprazole, enabling SAR exploration of how electron-withdrawing groups modulate dopamine-serotonin balance.
- [1] Yamashita H, Ito N, Miyamura S, et al. (Otsuka Pharmaceutical Co., Ltd.). Piperazine-substituted benzothiophenes for treatment of mental disorders. US Patent 8,349,840 B2. Issued January 8, 2013. View Source
- [2] Maeda K, Sugino H, Akazawa H, et al. Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. J Pharmacol Exp Ther. 2014;350(3):589-604. Table 1: Ki values for hD2L (0.30 nM), h5-HT2A (0.47 nM), h5-HT1A (0.12 nM). View Source
- [3] MedChemExpress. WAY-312858 (CAS 620570-09-4) Product Information: bioactive molecule for amyloid diseases and synucleinopathies. View Source
